molecular formula C22H29ClN2O3 B6017272 2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6017272
M. Wt: 404.9 g/mol
InChI Key: BIYDENYUONLJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is a piperazine derivative that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been reported to modulate the activity of the dopaminergic and glutamatergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Moreover, it has also been reported to reduce the levels of glutamate in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its potential as a therapeutic agent for various diseases. Moreover, it has also been reported to have a favorable pharmacokinetic profile, which makes it a suitable candidate for further development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One of the main directions is to further investigate its therapeutic potential for various diseases, including anxiety, depression, and schizophrenia. Moreover, it is also important to elucidate its exact mechanism of action and to identify its molecular targets. Furthermore, it is also important to investigate its safety and toxicity profile in preclinical models. Finally, the development of novel formulations and delivery systems may also enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol is a multi-step process that involves the reaction of various reagents. The detailed synthesis method has been described in various research articles, and it involves the use of piperazine, benzyl chloride, 2-chloro-4,5-dimethoxybenzaldehyde, and other reagents. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol has shown potential as a therapeutic agent for various diseases, including anxiety, depression, and schizophrenia. It has been reported to have anxiolytic and antidepressant effects in preclinical studies. Moreover, it has also shown potential as a neuroprotective agent and has been reported to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has also been investigated for its antipsychotic properties and has shown promising results in preclinical studies.

properties

IUPAC Name

2-[1-benzyl-4-[(2-chloro-4,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3/c1-27-21-12-18(20(23)13-22(21)28-2)15-24-9-10-25(19(16-24)8-11-26)14-17-6-4-3-5-7-17/h3-7,12-13,19,26H,8-11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYDENYUONLJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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